molecular formula C7H14NO3P B161486 Diethyl (2-cyanoethyl)phosphonate CAS No. 10123-62-3

Diethyl (2-cyanoethyl)phosphonate

Cat. No.: B161486
CAS No.: 10123-62-3
M. Wt: 191.16 g/mol
InChI Key: LDOZIDLMPNCNDI-UHFFFAOYSA-N
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Safety and Hazards

Diethyl (2-cyanoethyl)phosphonate is considered hazardous. It is combustible and causes severe skin burns and eye damage. It may cause respiratory irritation and is fatal if swallowed, in contact with skin, or if inhaled .

Future Directions

Diethyl (2-cyanoethyl)phosphonate has potential applications in various fields due to its reactivity. It can be used in the synthesis of various compounds and has potential applications in the pharmaceutical industry .

Mechanism of Action

Target of Action

Diethyl (2-cyanoethyl)phosphonate is a chemical compound used in various biochemical reactions. Its primary targets are the molecules involved in the formation of carbon-carbon bonds . It is also used as a reactant for heteroatom-directed alkyl cyanation of alkynes .

Mode of Action

The compound interacts with its targets by participating in the reaction and forming new bonds. For instance, in the heteroatom-directed alkyl cyanation of alkynes, it provides the cyanoethyl group that is added to the alkyne .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is used as a fluorescent substrate for carbon-phosphorous lyase, a key enzyme in the breakdown of organophosphonates . It is also used in the microwave-assisted cleavage of phosphate, phosphonate, and phosphoramide esters .

Pharmacokinetics

Like other small organic molecules, its absorption, distribution, metabolism, and excretion (adme) would be influenced by factors such as its size, polarity, and the presence of functional groups .

Result of Action

The action of this compound results in the formation of new molecules. For example, in the heteroatom-directed alkyl cyanation of alkynes, it leads to the formation of new carbon-carbon bonds . In the cleavage of phosphate, phosphonate, and phosphoramide esters, it results in the breakdown of these esters .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate and efficiency of reactions it participates in can be affected by factors such as temperature, pH, and the presence of catalysts . .

Preparation Methods

Diethyl (2-cyanoethyl)phosphonate can be synthesized through several methods. One common synthetic route involves the reaction of diethyl phosphite with acrylonitrile under basic conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Diethyl (2-cyanoethyl)phosphonate undergoes various chemical reactions, including:

Comparison with Similar Compounds

Diethyl (2-cyanoethyl)phosphonate can be compared with other similar compounds, such as:

    Diethyl cyanomethylphosphonate: Similar in structure but with a different alkyl group.

    Diethyl phosphite: Lacks the cyano group, leading to different reactivity and applications.

    Dimethyl methylphosphonate: Contains methyl groups instead of ethyl groups, affecting its physical and chemical properties. The uniqueness of this compound lies in its cyanoethyl group, which imparts specific reactivity and makes it suitable for particular synthetic and research applications.

Properties

IUPAC Name

3-diethoxyphosphorylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14NO3P/c1-3-10-12(9,11-4-2)7-5-6-8/h3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOZIDLMPNCNDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCC#N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80143803
Record name Ethanephosphonic acid, 2-cyano-, diethyl ester
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Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10123-62-3
Record name Diethyl (2-cyanoethyl)phosphonate
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Record name Ethanephosphonic acid, 2-cyano-, diethyl ester
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Record name Diethyl (2-cyanoethyl)phosphonate
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Record name Diethyl (2-cyanoethyl)phosphonate
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Record name Ethanephosphonic acid, 2-cyano-, diethyl ester
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Record name Diethyl (2-cyanoethyl)phosphonate
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Synthesis routes and methods

Procedure details

A mixture of diethyl[3-(N-phthalimido)]propylphosphonate (ex. 5) (3.72 g; 11.4 mmoles), absolute ethanol (46 ml) and hydrazine hydrate (0.78 ml of 98% purity; 15.7 mmoles) is stirred at reflux for 35 min. The mixture is filtered and the solvent is distilled under vacuo. The resulting oil is dissolved in CHCl3 (10 ml) and is filtered again. Solvent removal in vacuo gives a colorless liquid (0.7 g; yield 30%). According to example 4, diethyl 3-aminopropylphosphonate (6) is also obtained from diethyl 2-cyanoethylphosphonate in an analogous fashion followed by vacuum distillation at about 115° C. and 0.18 mbar (yield 80%).
[Compound]
Name
diethyl[3-(N-phthalimido)]propylphosphonate
Quantity
3.72 g
Type
reactant
Reaction Step One
Quantity
0.78 mL
Type
reactant
Reaction Step One
Quantity
46 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the pharmaceutical composition of diethyl (2-cyanoethyl)phosphonate?

A2: The research papers [, ] describe pharmaceutical compositions containing this compound and a pharmaceutically acceptable carrier. These compositions may also include pharmaceutically acceptable salts of this compound. The specific types of carriers and salts are not specified in the provided abstracts.

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